molecular formula C17H25N B13749199 (E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine CAS No. 38462-26-9

(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine

Cat. No.: B13749199
CAS No.: 38462-26-9
M. Wt: 243.4 g/mol
InChI Key: KULYGLRIZQIANR-OVCLIPMQSA-N
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Description

(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine (CAS 524933-48-0) is a pyridine derivative characterized by a branched nonadienyl chain at the 4-position of the pyridine ring. Its molecular formula is C₁₈H₂₃N, with a molecular weight of 229.18 g/mol . Key physicochemical properties include a calculated LogP of 4.71 (indicating high lipophilicity) and a polar surface area (PSA) of 12.89 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry (E-configuration at the 3,7-diene moiety) influences its spatial arrangement and reactivity.

Properties

CAS No.

38462-26-9

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

4-[(4E)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine

InChI

InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8+

InChI Key

KULYGLRIZQIANR-OVCLIPMQSA-N

Isomeric SMILES

CC(C/C=C(\C)/CCC=C(C)C)C1=CC=NC=C1

Canonical SMILES

CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following pyridine derivatives share structural similarities with the target compound (Table 1):

Table 1: Key Structural Analogs of (E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine 524933-48-0 C₁₈H₂₃N 229.18 1,4,8-Trimethylnonadienyl (E-configuration)
(Z)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine 38462-27-0 C₁₈H₂₃N 229.18 1,4,8-Trimethylnonadienyl (Z-configuration)
4-(4,8-Dimethylnona-3,7-dienyl)pyridine 681442-11-5 C₁₇H₂₁N 215.16 4,8-Dimethylnonadienyl
4-(3-Methyl-3-cyclohexen-1-yl)pyridine 167560-75-0 C₁₂H₁₅N 173.25 Cyclohexenyl-methyl substituent
(E)-3-(1-Buten-1-yl)-4-propylpyridine N/A C₁₂H₁₇N 175.27 Butenyl-propyl chain (E-configuration)

Key Observations :

  • Stereoisomerism: The (Z)-isomer (CAS 38462-27-0) differs in the geometry of the nonadienyl chain, which may alter intermolecular interactions and bioavailability .
  • Cyclic vs. Linear Substituents: Cyclohexenyl derivatives (e.g., CAS 167560-75-0) exhibit rigid structures, contrasting with the flexible nonadienyl chain of the target compound .

Key Observations :

  • The target compound’s synthesis (26% yield) is less efficient than substituted phenylpyridines (67–81% yields), likely due to challenges in stereochemical control .
  • Enaminone-based methods () prioritize functional group compatibility over stereoselectivity.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) LogP PSA (Ų) Spectral Data (1H NMR δ ppm)
(E)-4-(1,4,8-Trimethyl-3,7-nonadienyl)pyridine Not reported 4.71 12.89 Not explicitly provided
4-(4,8-Dimethylnona-3,7-dienyl)pyridine Not reported ~4.5* ~13.0* Similar δ patterns for alkenyl protons
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives 268–287 3.89–5.43† 50–60† δ 2.10–7.47 (aliphatic/aromatic H)

*Estimated based on structural similarity. †From .

Key Observations :

  • The target compound’s high LogP (4.71) suggests superior membrane permeability compared to polar analogs like 2-amino derivatives (LogP 3.89–5.43) .
  • Melting points for nonadienylpyridines are unreported, while chloro-phenylpyridines exhibit high thermal stability (268–287°C) .

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